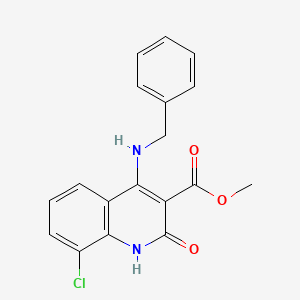
Methyl 4-(benzylamino)-8-chloro-2-oxo-1,2-dihydro-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-(benzylamino)-8-chloro-2-oxo-1,2-dihydro-3-quinolinecarboxylate” is likely a complex organic compound. It appears to contain a quinoline backbone, which is a heterocyclic aromatic organic compound. It also has a benzylamino group and a methyl ester group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility, melting point, boiling point, and reactivity .科学的研究の応用
Antituberculosis Activity
Research on quinoxaline-2-carboxylate 1,4-dioxide derivatives, which share structural similarities with the quinoline compound , has shown promising in vitro antituberculosis activity. The activity is influenced by substituents on the quinoxaline nucleus, with certain derivatives exhibiting good antitubercular activity, including against drug-resistant strains of Mycobacterium tuberculosis (Jaso et al., 2005).
Applications in Liquid Crystal Displays
Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates have been synthesized and demonstrated potential application in liquid crystal displays (LCDs) due to their fluorescent properties and good orientation parameters in nematic liquid crystal, indicating high potential for use in LCD technology (Bojinov & Grabchev, 2003).
Antioxidant and Antihemolytic Activities
Studies on new benzo-substituted 4-(aminophenylamino)-2-methylquinolines, including related quinoline derivatives, have revealed significant antiradical/antioxidant properties. These compounds showed marked antihemolytic effects, associated with influences on the structural stability of erythrocytes, indicating their potential as antioxidants and membrane protectants (Malakyan et al., 2009).
Anticancer Activity
The synthesis and evaluation of 3-carboxy-2-benzylamino-substituted quinoxalines and related derivatives have been investigated for in vitro anticancer activity. Although the presence of a carboxy or carbethoxy group on position 3 was generally not advantageous for anticancer activity, a few exceptions were noted, indicating the nuanced role of structural modifications in medicinal applications (Corona et al., 2000).
Synthetic Applications
Research into the transformations of methyl 2-benzoylamino-2-oxobutanoate has led to the synthesis of oxazolo[4,5-c]quinoline and 1-substituted 1H-imidazole-4-carboxylate derivatives, showcasing the versatility of quinoline derivatives in organic synthesis. This work illustrates the potential for developing novel compounds with varied biological activities (Stanovnik et al., 2003).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-24-18(23)14-16(20-10-11-6-3-2-4-7-11)12-8-5-9-13(19)15(12)21-17(14)22/h2-9H,10H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZVSGAYCCOXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1R,5S)-N-(4-(tert-butyl)phenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2958522.png)
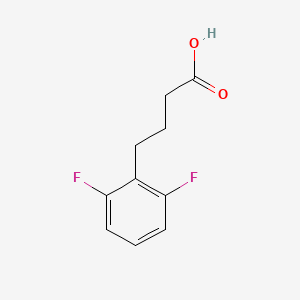
![tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride](/img/structure/B2958526.png)
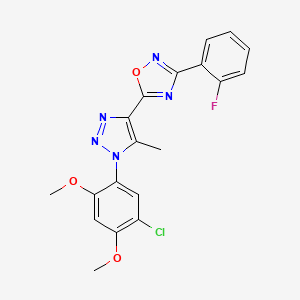
![2-chloro-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B2958529.png)
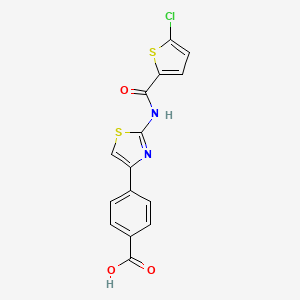


![(6-Methylcyclohex-3-en-1-yl)methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2958536.png)
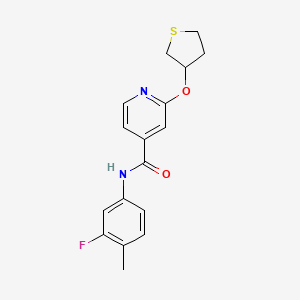
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2958538.png)
![N,N-diethyl-2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfonylindol-1-yl]acetamide](/img/structure/B2958539.png)
![2-(methylsulfanyl)-4,6-bis[(E)-2-phenylethenyl]nicotinonitrile](/img/structure/B2958541.png)
![(Z)-5-chloro-N-(3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2958543.png)
